molecular formula C5H9BrO B2682254 (2-Bromo-1-methylcyclopropyl)methanol CAS No. 343267-94-7

(2-Bromo-1-methylcyclopropyl)methanol

Cat. No. B2682254
CAS RN: 343267-94-7
M. Wt: 165.03
InChI Key: XPVIADXMRUCZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromo-1-methylcyclopropyl)methanol” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 . This product is intended for research use only.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The reaction of similar cyclopropyl halides with alkali metals in alcohol solvents, like methanol, demonstrates their role in synthesizing optically active hydrocarbons (Walborsky et al., 1992).
  • Reactions of 1-fluoro-1-bromo-2-arylcyclopropanes in methanol show potential for synthesizing compounds with retention of the three-membered ring under certain conditions (Aksenov & Terent'eva, 1978).
  • Nucleophilic substitution reactions of allylic halides in methanol can lead to high yields of cyclopropane derivatives, indicating the relevance of such compounds in organic synthesis (Kolsaker & Storesund, 1972).

Biochemistry and Biotechnological Applications

  • Methanol-based industrial biotechnology highlights the use of methanol as a building block in the chemical industry, and methylotrophic bacteria's role in synthesizing complex chemicals (Schrader et al., 2009).
  • The study of methane monooxygenase in hydrocarbon hydroxylation, including the formation of alcohol derivatives from cyclopropanes, underlines its significance in biochemical processes (Liu et al., 1993).
  • Research on the bioconversion of methanol to specialty chemicals in Escherichia coli indicates the potential for using methanol as a substrate for chemical production (Whitaker et al., 2017).

Methanol as a Solvent and Reagent

  • The utilization of methanol as a solvent in chemical reactions, such as in the synthesis of bromo-substituted cyclopropenes, suggests its wide applicability in organic chemistry (Shirinian et al., 2012).
  • Methanol's role as a reagent in transformations like the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes further exemplifies its versatility in synthetic applications (Sarki et al., 2021).

properties

IUPAC Name

(2-bromo-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVIADXMRUCZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-1-methylcyclopropyl)methanol

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